Product packaging for Big dynorphin(Cat. No.:)

Big dynorphin

Cat. No.: B10822615
M. Wt: 3985 g/mol
InChI Key: VPZXNPNLCOYTOT-MBGMINRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Big Dynorphin is an endogenous 32-amino acid neuropeptide (Sequence: YGGFLRRIRPKLKWDNQKRYGGFLRRQFKVVT) derived from the prodynorphin precursor protein. It is a principal endogenous agonist for the kappa-opioid receptor (KOR) with high potency and efficacy in activating G-proteins . This peptide is composed of the sequences for both Dynorphin A and Dynorphin B, linked by a pair of basic amino acids . This compound is an essential tool for neuroscience and pharmacology research. Its main applications and research value include the study of pain modulation pathways, where it can produce both analgesic and hyperalgesic effects . It is also critical for investigating the neurobiology of stress, emotional behaviors like anxiety and depression, and substance use disorders through its actions on the dynorphin/KOR system . Furthermore, emerging research highlights its role as a neuroprotector scaffold against amyloid β-peptide (Aβ) toxicity, showing promise in models of Alzheimer's disease by reducing Aβ40 aggregation and protecting human neuroblastoma cells . It also impairs spatial memory in rodent models, an effect potentially mediated through NMDA receptor modulation . The mechanism of action of this compound is primarily through its potent agonism at the kappa-opioid receptor, leading to analgesic, dysphoric, and sedative effects . Evidence also suggests it interacts with NMDA receptors independently of opioid pathways, influencing synaptic plasticity and neurotoxicity . Some pathogenic actions, such as neurological dysfunction, may be mediated through its ability to permeabilize cell membranes . This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C185H292N58O41 B10822615 Big dynorphin

Properties

Molecular Formula

C185H292N58O41

Molecular Weight

3985 g/mol

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C185H292N58O41/c1-14-104(12)150(241-164(268)125(57-38-80-210-184(202)203)222-156(260)123(55-36-78-208-182(198)199)226-167(271)131(85-101(6)7)233-168(272)133(87-106-41-18-15-19-42-106)217-145(252)97-213-143(250)95-215-152(256)115(190)86-109-60-64-112(245)65-61-109)177(281)230-128(58-39-81-211-185(204)205)178(282)243-82-40-59-139(243)174(278)229-119(51-28-32-74-188)159(263)231-129(83-99(2)3)165(269)223-118(50-27-31-73-187)158(262)236-136(91-111-94-212-116-48-25-24-47-114(111)116)171(275)238-138(93-147(254)255)173(277)237-137(92-142(193)249)172(276)228-126(68-70-140(191)247)161(265)219-117(49-26-30-72-186)154(258)221-124(56-37-79-209-183(200)201)160(264)234-132(90-110-62-66-113(246)67-63-110)153(257)216-96-144(251)214-98-146(253)218-134(88-107-43-20-16-21-44-107)169(273)232-130(84-100(4)5)166(270)225-122(54-35-77-207-181(196)197)155(259)220-121(53-34-76-206-180(194)195)157(261)227-127(69-71-141(192)248)162(266)235-135(89-108-45-22-17-23-46-108)170(274)224-120(52-29-33-75-189)163(267)239-148(102(8)9)175(279)240-149(103(10)11)176(280)242-151(105(13)244)179(283)284/h15-25,41-48,60-67,94,99-105,115,117-139,148-151,212,244-246H,14,26-40,49-59,68-93,95-98,186-190H2,1-13H3,(H2,191,247)(H2,192,248)(H2,193,249)(H,213,250)(H,214,251)(H,215,256)(H,216,257)(H,217,252)(H,218,253)(H,219,265)(H,220,259)(H,221,258)(H,222,260)(H,223,269)(H,224,274)(H,225,270)(H,226,271)(H,227,261)(H,228,276)(H,229,278)(H,230,281)(H,231,263)(H,232,273)(H,233,272)(H,234,264)(H,235,266)(H,236,262)(H,237,277)(H,238,275)(H,239,267)(H,240,279)(H,241,268)(H,242,280)(H,254,255)(H,283,284)(H4,194,195,206)(H4,196,197,207)(H4,198,199,208)(H4,200,201,209)(H4,202,203,210)(H4,204,205,211)/t104-,105+,115-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-/m0/s1

InChI Key

VPZXNPNLCOYTOT-MBGMINRZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N

Origin of Product

United States

Mechanisms of Big Dynorphin Involvement in Neuropathological States

Neurological Disorders

Recent research suggests a potential neuroprotective role for Big Dynorphin (B1627789) in Alzheimer's disease. csuohio.edu Studies have shown that Big Dynorphin can interact with the amyloid-β peptide, reducing its aggregation and protecting neuronal cells from its toxic effects. csuohio.eduproteinatlas.org This interaction may offer a new therapeutic avenue for this neurodegenerative disease.

While direct evidence for the role of this compound in Parkinson's disease is still emerging, the broader dynorphin system is known to be involved. Prodynorphin mRNA levels have been shown to correlate with the severity of L-DOPA-induced dyskinesia, a common side effect of Parkinson's treatment. wikipedia.org

The dynorphin system is generally considered to have an anticonvulsant effect. nih.govfda.gov Dynorphins, acting through KORs, are thought to protect against seizures and seizure-induced brain injury. nih.gov Deletion of the prodynorphin gene in mice leads to increased seizure susceptibility. fda.gov

Psychiatric Disorders

There is a strong body of evidence linking the dynorphin/KOR system to major depressive disorder. ebi.ac.uk Increased levels of dynorphin have been observed in individuals with depression, and activation of this system is associated with depressive-like symptoms. ebi.ac.ukalleninstitute.org

The dynorphin system has also been implicated in the pathophysiology of schizophrenia. mdpi.com Some of the symptoms of schizophrenia may be related to alterations in dynorphin signaling. mdpi.com

Advanced Research Methodologies for Big Dynorphin Studies

Mass Spectrometry for Peptide Identification and Quantification

Mass spectrometry is a powerful analytical tool used to identify and quantify peptides like Big Dynorphin in biological samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) allow for the precise measurement of this compound levels in different brain regions and under various physiological and pathological conditions. nih.gov

Genetically Encoded Sensors for Real-time Monitoring

While still in development for this compound specifically, genetically encoded fluorescent sensors have been created for other opioid peptides. biorxiv.org These sensors, based on modified opioid receptors, allow for the real-time visualization of peptide release and dynamics in living cells and in the brains of behaving animals, offering unprecedented spatial and temporal resolution. biorxiv.org

Cryo-Electron Microscopy for Structural Analysis

Cryo-electron microscopy (cryo-EM) has been instrumental in determining the high-resolution three-dimensional structure of the kappa-opioid receptor in complex with its ligands, including dynorphin A. biorxiv.org These structural insights provide a detailed understanding of how this compound binds to and activates its receptor, which is crucial for the rational design of new drugs targeting this system. biorxiv.org

Brain Atlas Integration for Gene Expression Patterns

Publicly available resources like the Allen Brain Atlas and The Human Protein Atlas provide comprehensive maps of gene expression throughout the brain. By examining the expression pattern of the PDYN gene, researchers can infer the anatomical distribution of this compound and correlate its presence with specific brain circuits and functions. This integration of genetic and anatomical data is a powerful tool for understanding the widespread influence of this compound.

Conclusion

Elucidation of Novel Big Dynorphin Binding Partners and Receptors

While this compound is primarily recognized as a potent agonist at the kappa-opioid receptor (KOR), emerging evidence suggests a more complex interaction profile that extends beyond this canonical pathway. wikipedia.orgwikipedia.org Future research must prioritize the comprehensive identification and characterization of novel binding partners and receptors for BigDyn to fully understand its physiological roles.

Initially, research confirmed that BigDyn, along with its constituent peptides DynA and DynB, binds to opioid receptors. wikipedia.org BigDyn and DynA exhibit similar high affinity for the human KOR (hKOR), which is greater than that of DynB. nih.gov However, DynA is more selective for the hKOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) compared to BigDyn. wikipedia.orgnih.gov

Beyond the classic opioid receptors, studies have revealed that BigDyn can interact with other receptor systems. Notably, it has been shown to modulate N-methyl-D-aspartate (NMDA) receptors, which could contribute to its effects on synaptic plasticity and neurotoxicity, independent of opioid receptor activation. wikipedia.orgresearchgate.net Furthermore, BigDyn is the most potent known endogenous modulator of acid-sensing ion channels (ASICs), specifically rescuing proton-gated currents in ASIC1a, a function not shared by DynB. researchgate.netpnas.org This interaction is significant as ASICs are implicated in pain and neuronal death during acidosis. pnas.org

The highly basic nature of the BigDyn peptide may facilitate its interaction with a variety of target molecules. researchgate.net Recent biophysical studies have demonstrated a direct interaction between BigDyn and the Amyloid β-peptide (Aβ), suggesting a neuroprotective role in Alzheimer's disease by reducing the formation of toxic Aβ aggregates. nih.gov This finding opens up an entirely new area of investigation into the non-receptor-mediated actions of BigDyn.

Future research should employ advanced proteomic and screening techniques to systematically identify novel interacting proteins. This will provide a more complete picture of the BigDyn interactome and reveal previously unknown signaling cascades and physiological functions.

Understanding Differential Signaling Pathways and Functional Selectivity

The concept of functional selectivity, where a ligand can differentially activate signaling pathways downstream of a single receptor, is crucial for understanding the diverse effects of BigDyn. Research indicates that different dynorphin peptides can induce distinct signaling cascades and receptor fates, even when acting on the same receptor. researchgate.netnih.gov

BigDyn demonstrates significantly greater potency and efficacy in activating G proteins via the KOR compared to DynA and DynB. nih.gov This suggests that the full-length peptide has unique properties in initiating this canonical signaling pathway. However, opioid receptor activation is not limited to G-protein coupling. The recruitment of β-arrestin represents a distinct and important signaling arm. Studies on DynA and DynB at the delta-opioid receptor have shown that they exhibit different potency rank orders for Gα activation versus β-arrestin recruitment, a clear indication of functional selectivity. researchgate.net For instance, DynA is more potent at recruiting β-arrestin, while DynB is more potent at activating Gα signaling. researchgate.net

Furthermore, research has shown that DynA and DynB, despite similar initial activation of the KOR, direct the receptor to different intracellular locations. nih.govelifesciences.org DynA promotes the localization of KOR to degradative pathways, leading to sustained signaling from these compartments, while DynB appears to sort the receptor towards recycling pathways. nih.govelifesciences.org These findings highlight that even closely related endogenous peptides can fine-tune signaling outcomes by controlling the spatiotemporal profile of receptor activity. nih.gov

Future investigations should focus on dissecting the molecular determinants of this functional selectivity. Understanding how the structure of BigDyn and its fragments dictates the engagement of specific signaling effectors (e.g., G-proteins vs. β-arrestins) and subsequent receptor trafficking is a key challenge. This knowledge is critical for designing biased agonists that can selectively activate therapeutic pathways while avoiding those responsible for adverse effects. nih.gov For example, efforts are underway to develop KOR agonists that favor the G-protein pathway over the β-arrestin and mTOR signaling pathways, which have been linked to deleterious effects. nih.govelifesciences.orgnih.gov

Conceptual Framework for Targeting this compound-Related Mechanisms in Disease

The dysregulation of the dynorphin/KOR system is implicated in a range of neuropsychiatric and neurological disorders, making it a promising target for therapeutic intervention. nih.govnih.govfrontiersin.org A conceptual framework for targeting BigDyn-related mechanisms must consider the specific pathology and the multifaceted nature of the peptide's actions.

Pain and Addiction: The Dyn/KOR system is a key player in pain modulation, reward mechanisms, and addiction. wikipedia.orgnih.govnih.gov Dysregulation of this system is observed following repeated drug abuse. nih.gov While KOR activation can produce analgesia, it is also associated with negative affective states like dysphoria and anxiety, which can drive addiction relapse. wikipedia.orgfrontiersin.org Therefore, a nuanced approach is required. Peripherally restricted KOR agonists are being developed to provide pain relief without the central nervous system side effects. nih.gov

Neuropsychiatric and Neurodegenerative Conditions: Alterations in BigDyn signaling are linked to depression and stress-related mood disorders. wikipedia.org The Dyn/KOR system's interactions with other stress-related neuropeptides, such as corticotropin-releasing factor (CRF), contribute to the dysregulation of emotional behaviors. frontiersin.org Furthermore, the discovery that BigDyn can interact with and mitigate the aggregation of Aβ peptide presents a novel therapeutic angle for Alzheimer's disease. nih.gov Future therapies could be designed to enhance this neuroprotective function.

Epilepsy: Activation of the G-protein-coupled pathway of KORs has demonstrated strong anticonvulsant effects in animal models. nih.govfrontiersin.org Gene therapy approaches aimed at increasing the expression of dynorphins have shown promise in suppressing seizure development. frontiersin.org Developing modified dynorphin peptides with increased selectivity for KOR G-protein activation could enhance therapeutic efficacy, as activation of MOR and DOR is considered pro-convulsant. frontiersin.org

The table below summarizes potential therapeutic strategies based on our current understanding of BigDyn's role in various disease states.

Disease StateRole of this compound SystemPotential Therapeutic Strategy
Chronic Pain KOR activation provides analgesia but also CNS side effects. nih.govDevelopment of peripherally restricted or biased KOR agonists.
Addiction Dysregulation of the Dyn/KOR system contributes to negative reinforcement and relapse. nih.govfrontiersin.orgKOR antagonists to block dysphoric effects.
Depression/Anxiety Increased Dyn/KOR activity is associated with negative affective states. wikipedia.orgfrontiersin.orgKOR antagonists.
Alzheimer's Disease BigDyn interacts with and reduces toxic Aβ aggregates. nih.govDevelopment of therapies that enhance the neuroprotective BigDyn-Aβ interaction.
Epilepsy KOR activation has anticonvulsant effects. nih.govfrontiersin.orgGene therapy to increase dynorphin expression; development of KOR-selective agonists.

Investigating Species Differences in this compound System Modulations

Translational research heavily relies on animal models to predict human responses. However, significant species differences in the dynorphin/KOR system can complicate this translation. A notable study highlighted discrepancies in the effects of the KOR antagonist zyklophin (B10770762) between rats and mice. nih.gov While zyklophin acted as a KOR antagonist in mice, it did not show the same effect in rat brain tissue in GTPγS assays. nih.gov This underscores the importance of not assuming conserved pharmacology across different rodent species, let alone from rodents to humans.

Differences can exist at multiple levels, including:

Receptor Sequence and Structure: Minor variations in the amino acid sequence of the KOR between species could alter ligand binding affinity and signaling.

Peptide Processing: The enzymatic machinery that processes prodynorphin into BigDyn and other active peptides may differ, leading to varying levels of these peptides in specific brain regions. nih.gov

Future research must systematically characterize and compare the dynorphin/KOR system across different species, including non-human primates and, where possible, using human tissues. Such comparative studies are essential for validating animal models and improving the predictive power of preclinical research for human clinical trials. Large animal models may also offer valuable insights into the role of dynorphins in complex diseases. nih.gov

Development of Advanced Imaging Techniques for In Vivo this compound Dynamics

Understanding the precise spatiotemporal dynamics of BigDyn release in the brain is critical to linking its activity to specific behaviors and pathological states. Traditional methods like immunohistochemistry lack the temporal resolution to capture the rapid dynamics of neuropeptide release. nih.gov

A significant advancement in this area is the development of genetically encoded fluorescent sensors, such as kLight. nih.govresearchgate.net These sensors, based on a modified KOR, change their fluorescence intensity upon binding to dynorphins, allowing for real-time optical monitoring of peptide release in behaving animals. nih.gov Using fiber photometry with sensors like kLight1.2a, researchers have successfully imaged the dynamics of endogenous dynorphin release in brain regions like the prefrontal cortex during events such as morphine withdrawal. nih.gov

Future efforts should focus on:

Improving Sensor Properties: Enhancing the sensitivity, specificity, and kinetic properties of existing sensors will allow for more precise measurements. Developing sensors that can distinguish between BigDyn, DynA, and DynB would be a major breakthrough.

Expanding the Toolkit: Creating sensors with different spectral properties would enable multiplexed imaging, allowing for the simultaneous monitoring of dynorphin release and the activity of specific neural circuits or other neurotransmitters like dopamine (B1211576). mdpi.com

High-Resolution Mapping: Combining these sensors with advanced microscopy techniques will enable high-resolution mapping of dynorphin release across larger brain volumes, providing a systems-level view of its function. researchgate.net

These advanced imaging tools will be invaluable for elucidating the real-time dynamics of the BigDyn system and its role in both normal brain function and disease. researchgate.net

Q & A

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous tissue samples?

  • Methodological Answer : Apply mixed-effects models to account for variability between samples. Use bootstrap resampling for small datasets and Bayesian hierarchical models to integrate prior findings. Report effect sizes with confidence intervals instead of relying solely on p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.